molecular formula C14H18O4 B2997433 Ethyl (3-isopropoxybenzoyl)acetate CAS No. 114590-68-0

Ethyl (3-isopropoxybenzoyl)acetate

Cat. No. B2997433
CAS RN: 114590-68-0
M. Wt: 250.294
InChI Key: RWGUAIQHQWLIDQ-UHFFFAOYSA-N
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Description

Ethyl (3-isopropoxybenzoyl)acetate is a chemical compound with the molecular formula C14H18O4 . It is used in scientific research and has numerous applications, including drug synthesis and organic reactions.


Synthesis Analysis

The synthesis of Ethyl (3-isopropoxybenzoyl)acetate involves a reaction with sodium hydride in diethyl ether at room temperature, followed by reflux for 7 hours . This process is similar to the Acetoacetic Ester Synthesis, which involves the formation of a beta-ketoester from an ester .


Molecular Structure Analysis

The molecular structure of Ethyl (3-isopropoxybenzoyl)acetate contains a total of 36 bonds, including 18 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic ether .


Chemical Reactions Analysis

Ethyl (3-isopropoxybenzoyl)acetate can participate in various chemical reactions. For instance, it can undergo esterification or ester hydrolysis . The reaction mechanisms of AcILs with acid gases have been studied using molecular simulation and experimental characterization .


Physical And Chemical Properties Analysis

Ethyl (3-isopropoxybenzoyl)acetate has a molecular weight of 250.29 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Solubility Studies

Research on solubility, particularly in the context of pharmaceuticals, often explores compounds like Ethyl (3-isopropoxybenzoyl)acetate. For instance, the study of non-linear van't Hoff solubility temperature plots provides insights into the solubility behavior of related compounds across different temperatures, which is crucial for pharmaceutical formulations (Grant et al., 1984).

Antioxidant Properties

Compounds structurally related to Ethyl (3-isopropoxybenzoyl)acetate, such as those derived from walnut kernels, demonstrate significant antioxidant activities. These activities are pivotal for exploring natural antioxidants in food and pharmaceuticals (Zhang et al., 2009).

Effects on Adipocyte Differentiation

Studies on parabens, which share a similar functional group with Ethyl (3-isopropoxybenzoyl)acetate, reveal their potential impact on adipocyte differentiation. This area of research could have implications for understanding obesity and metabolic disorders (Hu et al., 2013).

Synthesis Methodologies

The synthesis of new chemical entities, including diuretics and metallomesogens, often involves key intermediates or related compounds such as Ethyl (3-isopropoxybenzoyl)acetate. These studies contribute to the development of new pharmaceutical agents and materials with unique properties (Lee et al., 1984; Kovganko & Kovganko, 2013).

Safety and Hazards

While specific safety data for Ethyl (3-isopropoxybenzoyl)acetate was not found, similar compounds like ethyl acetate are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Mechanism of Action

Target of Action

Ethyl (3-isopropoxybenzoyl)acetate is an ester, a class of organic compounds that are readily synthesized and naturally abundant . Esters are frequently the source of flavors and aromas in many fruits and flowers . They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol) . Therefore, the primary targets of Ethyl (3-isopropoxybenzoyl)acetate are likely to be enzymes involved in ester metabolism.

Mode of Action

Esters can undergo various reactions, including hydrolysis to carboxylic acids under acidic or basic conditions, conversion to amides via an aminolysis reaction, trans-esterification reactions to form different esters, and reduction to form alcohols or aldehydes depending on the reducing agent . Ethyl (3-isopropoxybenzoyl)acetate, being an ester, is expected to interact with its targets through similar mechanisms.

Biochemical Pathways

Esters, including Ethyl (3-isopropoxybenzoyl)acetate, are involved in the acetate pathway, which is responsible for the biosynthesis of fatty acids and polyketides . This pathway involves the coupling of acetic acid units via condensation reactions to form poly-β-keto chains . These chains can then undergo subsequent condensations and other reactions to produce diverse structures, including fatty acids, polyacetylenes, prostaglandins, macrolide antibiotics, and many aromatic compounds .

Pharmacokinetics

Esters are generally known to be less reactive than acyl halides and acid anhydrides because the alkoxide group is a poor leaving group with its negative charge fully localized on a single oxygen atom . This property could influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The molecular and cellular effects of Ethyl (3-isopropoxybenzoyl)acetate’s action would depend on the specific reactions it undergoes. For instance, if it undergoes hydrolysis, it would result in the formation of a carboxylic acid and an alcohol . If it undergoes a trans-esterification reaction, it would result in the formation of a different ester .

Action Environment

The action, efficacy, and stability of Ethyl (3-isopropoxybenzoyl)acetate can be influenced by various environmental factors. For instance, the presence of an acid or base can promote the hydrolysis of the ester . Additionally, the presence of other reactants can lead to different reactions, such as aminolysis or trans-esterification .

properties

IUPAC Name

ethyl 3-oxo-3-(3-propan-2-yloxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-17-14(16)9-13(15)11-6-5-7-12(8-11)18-10(2)3/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGUAIQHQWLIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-isopropoxybenzoyl)acetate

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